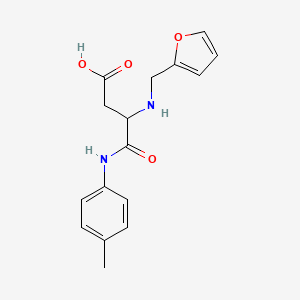
N~2~-(furan-2-ylmethyl)-N-(4-methylphenyl)-alpha-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(furan-2-ylmethyl)-N-(4-methylphenyl)-alpha-asparagine is a synthetic organic compound that features a furan ring, a methylphenyl group, and an asparagine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(furan-2-ylmethyl)-N-(4-methylphenyl)-alpha-asparagine typically involves the following steps:
Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to introduce the furan-2-ylmethyl group.
Coupling with 4-Methylphenylamine: The furan-2-ylmethyl intermediate is then coupled with 4-methylphenylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Asparagine Backbone:
Industrial Production Methods
Industrial production of N2-(furan-2-ylmethyl)-N-(4-methylphenyl)-alpha-asparagine may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N~2~-(furan-2-ylmethyl)-N-(4-methylphenyl)-alpha-asparagine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br~2~) or chlorinating agents.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
N~2~-(furan-2-ylmethyl)-N-(4-methylphenyl)-alpha-asparagine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N2-(furan-2-ylmethyl)-N-(4-methylphenyl)-alpha-asparagine involves its interaction with specific molecular targets. The furan ring and the methylphenyl group can interact with various enzymes or receptors, modulating their activity. The asparagine backbone may facilitate the compound’s binding to proteins or nucleic acids, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
N~2~-(furan-2-ylmethyl)-N-(4-chlorophenyl)-alpha-asparagine: Similar structure but with a chlorophenyl group instead of a methylphenyl group.
N~2~-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine: Contains a nitrophenyl group, which can influence its reactivity and biological activity.
Uniqueness
N~2~-(furan-2-ylmethyl)-N-(4-methylphenyl)-alpha-asparagine is unique due to the presence of the methylphenyl group, which can enhance its lipophilicity and potentially improve its interaction with biological membranes. This structural feature may also influence its pharmacokinetic properties, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C16H18N2O4 |
|---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
3-(furan-2-ylmethylamino)-4-(4-methylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C16H18N2O4/c1-11-4-6-12(7-5-11)18-16(21)14(9-15(19)20)17-10-13-3-2-8-22-13/h2-8,14,17H,9-10H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
HJTPYNOUWNZJET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CC(=O)O)NCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















